4-Ethynyl-n-ethyl-1,8-naphthalimide 4-Ethynyl-n-ethyl-1,8-naphthalimide Click-activated fluorescent probe. Enables imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids.
Brand Name: Vulcanchem
CAS No.: 912921-26-7
VCID: VC0005129
InChI: InChI=1S/C16H11NO2/c1-3-10-8-9-13-14-11(10)6-5-7-12(14)15(18)17(4-2)16(13)19/h1,5-9H,4H2,2H3
SMILES: CCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O
Molecular Formula: C16H11NO2
Molecular Weight: 249.26 g/mol

4-Ethynyl-n-ethyl-1,8-naphthalimide

CAS No.: 912921-26-7

Cat. No.: VC0005129

Molecular Formula: C16H11NO2

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

4-Ethynyl-n-ethyl-1,8-naphthalimide - 912921-26-7

CAS No. 912921-26-7
Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
IUPAC Name 2-ethyl-6-ethynylbenzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C16H11NO2/c1-3-10-8-9-13-14-11(10)6-5-7-12(14)15(18)17(4-2)16(13)19/h1,5-9H,4H2,2H3
Standard InChI Key AYGXEBXIFZUSPD-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O
Canonical SMILES CCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O

Chemical and Physical Properties

Structural Characteristics

4-Ethynyl-N-ethyl-1,8-naphthalimide features a rigid naphthalimide core substituted with an ethynyl group at the 4-position and an ethyl group at the N-position. The ethynyl moiety (C≡CH-\text{C≡CH}) facilitates click chemistry reactions, while the ethyl group enhances solubility in organic solvents . Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of the alkyne group through a characteristic stretch at 2123 cm⁻¹ and a C≡C-H stretch at 3287 cm⁻¹ .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight249.26 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point429.2 ± 28.0 °C at 760 mmHg
Flash Point200.3 ± 16.4 °C
LogP (Partition Coefficient)1.90
Exact Mass249.078979

Spectroscopic Features

The compound exhibits strong fluorescence emission in the visible spectrum, with a quantum yield optimized for microscopy applications . Its absorption maximum occurs near 350 nm, while emission peaks at approximately 450 nm, making it compatible with standard fluorescence microscopy filters. The ethynyl group’s reactivity enables conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction critical for live-cell imaging .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of 4-Ethynyl-N-ethyl-1,8-naphthalimide typically begins with 4-nitro-1,8-naphthalimide. A nucleophilic substitution reaction replaces the nitro group with an ethynyl moiety using sodium azide or a palladium-catalyzed Sonogashira coupling . For example, Yuan et al. demonstrated a copper-free Sonogashira reaction in aqueous medium, reacting 5-iodo-2'-deoxyuridine with the ethynyl precursor to yield the fluorescent conjugate .

Critical Synthesis Parameters:

  • Solvent System: Toluene-water mixtures (8:2) enhance reaction efficiency .

  • Temperature: Reactions proceed optimally at 80°C for 6 hours .

  • Purification: Column chromatography (hexane:ethyl acetate, 9:1) or recrystallization in ethanol ensures high purity .

Scalable Production

Industrial methods mirror laboratory protocols but incorporate continuous flow reactors to improve yield and consistency. Post-synthesis, the product undergoes rigorous HPLC analysis to verify purity ≥98%, as required for biological applications .

Applications in Scientific Research

Fluorescent Imaging of Glycoproteins

4-Ethynyl-N-ethyl-1,8-naphthalimide’s primary application lies in visualizing fucosylated glycoconjugates. Sawa et al. pioneered its use in glycoproteomic studies, where the compound’s non-fluorescent precursor reacts with azide-tagged fucose analogs via click chemistry, generating a fluorescent triazole product . This method enables real-time tracking of glycosylation dynamics in live cells, offering insights into cancer metastasis and immune cell interactions .

Proximity Photo-Crosslinking

The “Spotlight” technique leverages the compound’s photoactivatable ethynyl group to capture transient protein interactions. Upon blue light irradiation, the ethynyl moiety generates reactive species that crosslink proximal biomolecules, allowing researchers to map subcellular protein networks. This approach has elucidated stress-induced proteome changes in neurodegenerative disease models.

Flow Cytometry and Diagnostics

In flow cytometry, the compound’s bright fluorescence and minimal photobleaching make it ideal for cell surface receptor quantification. Recent studies have adapted it for diagnostic imaging, where it labels tumor-specific glycans in preclinical models .

Comparative Analysis with Analogous Compounds

4-Azido-N-ethyl-1,8-naphthalimide

The azido analog shares a similar naphthalimide scaffold but replaces the ethynyl group with an azide (N3-\text{N}_3). While both compounds enable click chemistry, the ethynyl derivative’s copper-free reactivity reduces cytotoxicity, favoring live-cell applications.

1,8-Naphthalimide Derivatives

Unsubstituted 1,8-naphthalimides lack functional groups for bioconjugation, limiting their utility to passive staining. By contrast, the ethynyl group in 4-Ethynyl-N-ethyl-1,8-naphthalimide enables targeted labeling, enhancing specificity in complex biological systems .

Biological Activity and Mechanistic Insights

Cellular Uptake and Localization

The compound’s lipophilic nature facilitates passive diffusion across cell membranes, with preferential accumulation in the endoplasmic reticulum and Golgi apparatus. Covalent conjugation to glycoproteins anchors it to cell surfaces, enabling long-term tracking without internalization artifacts .

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